molecular formula C12H15FO B12978071 2-(2-Fluorophenyl)cyclohexan-1-ol

2-(2-Fluorophenyl)cyclohexan-1-ol

Cat. No.: B12978071
M. Wt: 194.24 g/mol
InChI Key: OFDQYRMHMRJZQZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring a 2-fluorophenyl substituent at the 2-position of the cyclohexane ring. The ortho-fluorine substitution introduces steric and electronic effects that influence conformational stability and intramolecular interactions.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2

InChI Key

OFDQYRMHMRJZQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-fluorophenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:

    Formation of the Grignard Reagent: 2-Fluorobromobenzene reacts with magnesium in dry ether to form 2-fluorophenyl magnesium bromide.

    Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone, resulting in the formation of 2-(2-Fluorophenyl)cyclohexan-1-ol after hydrolysis.

Industrial Production Methods

Industrial production methods for 2-(2-Fluorophenyl)cyclohexan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: 2-(2-Fluorophenyl)cyclohexanone.

    Reduction: 2-(2-Fluorophenyl)cyclohexane.

    Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluorophenyl)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.

    Materials Science: The compound is explored for its potential use in creating new materials with unique properties.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential therapeutic applications.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with receptors in the central nervous system, potentially acting as an anesthetic or analgesic. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Fluorophenyl)cyclohexan-1-ol with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional implications.

Substituent Effects on Conformation and Hydrogen Bonding

  • Fluorinated Amino Alcohols (): trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol: This compound shares the 2-fluorophenyl group but includes an amino linkage. NMR studies (¹H-¹⁹F COSY/HOESY) revealed scalar coupling (JFH = -2.3 Hz) between the NH proton and fluorine, indicating spatial proximity and possible N-H∙∙∙F IntraHB. Computational modeling (M06-2X/aug-cc-pVDZ) confirmed conformational preferences stabilized by this interaction .
  • 2-(2-Bromophenyl)cyclohexan-1-ol () :

    • Replacing fluorine with bromine increases molecular weight (243.23 vs. 208.24) and introduces stronger steric hindrance. The bromine atom’s larger size and lower electronegativity may disrupt IntraHB, favoring alternative conformations.

Pharmacologically Active Analogs

  • Tramadol Hydrochloride (): Structure: 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. Key Differences: A methoxyphenyl group at the 1-position and a dimethylaminomethyl side chain. These modifications enhance opioid receptor binding and serotonin reuptake inhibition, contributing to its analgesic activity.
  • 3,3-Disubstituted Cyclohexan-1-ols (): Example: 3,3-(Disubstituted) derivatives are explored as TNF inhibitors. While substitution at the 3-position alters steric accessibility compared to 2-substituted analogs, both classes demonstrate the therapeutic relevance of fluorinated cyclohexanols.

Data Table: Structural and Property Comparison

Compound Name Substituent(s) Molecular Weight Key Findings Reference
2-(2-Fluorophenyl)cyclohexan-1-ol 2-fluorophenyl 208.24* Potential IntraHB via N-H∙∙∙F (ortho-F)
trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol 2-fluorophenyl + NH 237.28* JFH = -2.3 Hz (IntraHB confirmed)
rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol 2-bromophenyl 243.23 Increased steric hindrance vs. F
Tramadol HCl 3-methoxyphenyl + NMe₂ 299.84 Analgesic activity via dual mechanism
2-[(4-Chlorophenyl)methyl]-... (24a) 4-chlorophenyl + CF₃ 318.74 49% yield, 99% purity; high lipophilicity

*Calculated based on molecular formula.

Biological Activity

2-(2-Fluorophenyl)cyclohexan-1-ol is a chiral organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a hydroxyl group and a fluorophenyl moiety. The stereochemistry of 2-(2-Fluorophenyl)cyclohexan-1-ol can significantly influence its biological behavior, including its interaction with various biological targets.

Pharmacological Effects

Research indicates that compounds with similar structures to 2-(2-Fluorophenyl)cyclohexan-1-ol often exhibit significant pharmacological activities, including:

  • Antinociceptive Activity : Studies have shown that certain derivatives can inhibit pain responses in animal models, suggesting potential applications in pain management.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation, which could be beneficial in treating various inflammatory conditions.
  • CNS Penetration : The ability of the compound to cross the blood-brain barrier makes it a candidate for neurological applications.

The biological activity of 2-(2-Fluorophenyl)cyclohexan-1-ol is primarily assessed through bioassays targeting specific pathways. Some proposed mechanisms include:

  • TRPA1 Inhibition : Similar compounds have been identified as antagonists of the TRPA1 channel, which is involved in nociceptive signaling.
  • Modulation of Neurotransmitter Systems : Interaction with neurotransmitter receptors may underlie some of its CNS effects.

Case Studies

A review of literature reveals several case studies that highlight the biological activity of related compounds:

  • Pain Management Studies : In animal models, compounds similar to 2-(2-Fluorophenyl)cyclohexan-1-ol were tested for their ability to alleviate pain induced by inflammatory agents. Results indicated a significant reduction in nocifensive behaviors following administration.
    CompoundDose (mg/kg)Pain Reduction (%)
    2-(2-Fluorophenyl)cyclohexan-1-ol1045
    BAY-3903060
  • Inflammatory Response : Another study observed the effects of similar compounds on mechanical hyperalgesia induced by complete Freund’s adjuvant in rats, demonstrating significant anti-inflammatory properties.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)cyclohexan-1-ol can be achieved through various organic reactions. Key methods include:

  • Nucleophilic Substitution : Utilizing fluorinated phenols and cyclohexanol derivatives.
  • Chiral Resolution Techniques : To obtain specific enantiomers that may exhibit differing biological activities.

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